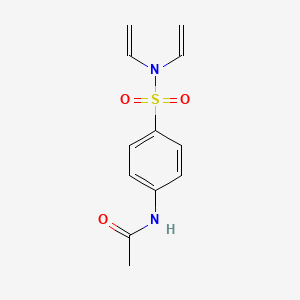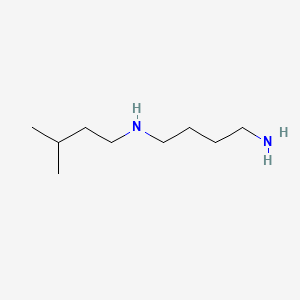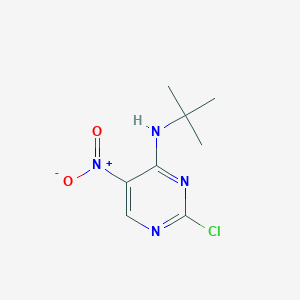
1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine is an organic compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, characterized by the presence of two hydroxyl groups at the 1 and 4 positions and four methyl groups at the 2, 2, 5, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the hydroxylation of 2,2,5,6-tetramethylpiperazine using oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by hydroxylation and methylation reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diamines .
Applications De Recherche Scientifique
1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with similar structural features but different functional groups.
2,2,5,5-Tetramethylpyrrolidine: A related compound with a different ring structure and substitution pattern.
Uniqueness: 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine is unique due to the specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C8H18N2O2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1,4-dihydroxy-2,2,5,6-tetramethylpiperazine |
InChI |
InChI=1S/C8H18N2O2/c1-6-7(2)10(12)8(3,4)5-9(6)11/h6-7,11-12H,5H2,1-4H3 |
Clé InChI |
QTMMAVVCBFHHKX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(N(C(CN1O)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)






![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)






